3-(4-nitrophenyl)-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15-13(9-11-3-1-2-4-14(11)20-15)10-5-7-12(8-6-10)16(18)19/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATDYELJYSMQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294605 | |
| Record name | 3-(4-nitrophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-25-1 | |
| Record name | NSC97355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC215989 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-nitrophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Nitrophenyl 2h Chromen 2 One and Its Derivatives
Classical Condensation Reactions for 3-Arylcoumarins
Traditional condensation reactions represent the foundational methods for constructing the coumarin (B35378) nucleus. nih.gov Reactions such as the Knoevenagel condensation, Perkin reaction, and Pechmann condensation are cornerstone strategies in coumarin synthesis, each offering a distinct pathway to the 2H-chromen-2-one core. nih.govsciforum.netarkat-usa.org
Knoevenagel Condensation Approaches for 3-Substituted Coumarins
The Knoevenagel condensation is a versatile and widely used method for forming C-C double bonds, making it highly applicable to the synthesis of 3-substituted coumarins. tandfonline.comnih.gov The reaction typically involves the condensation of an o-hydroxybenzaldehyde (salicylaldehyde) derivative with a compound containing an active methylene (B1212753) group, such as a malonate ester, catalyzed by a weak base like piperidine or an amino acid like L-proline. nih.govresearchgate.net This approach is valued for its operational simplicity and the ability to introduce a variety of substituents at the C-3 position of the coumarin ring. slideshare.netbiomedres.us
The general mechanism proceeds through the formation of an intermediate from the salicylaldehyde (B1680747) and the active methylene compound, followed by an intramolecular cyclization (lactonization) to yield the final coumarin product. Researchers have developed numerous variations to improve yields and reaction conditions, including the use of microwave irradiation and solvent-free conditions to create more environmentally benign protocols. slideshare.net The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield. researchgate.net For instance, L-proline has been shown to be an effective promoter for the condensation of o-hydroxybenzaldehydes with dimethyl malonate in ionic liquids, leading to high yields of the corresponding coumarins. nih.gov
Table 1. Examples of Knoevenagel Condensation for 3-Substituted Coumarin Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Salicylaldehyde | Diethyl Malonate | L-proline (10 mol%) | EtOH | 80 °C, 18h | Ethyl coumarin-3-carboxylate | 94% biomedres.us |
| Salicylaldehyde | Dimethyl Malonate | L-proline | [MMIm][MSO4] (Ionic Liquid) | 90 °C, 18h | 3-(methoxycarbonyl)coumarin | High Yield nih.gov |
| Substituted Salicylaldehydes | Malonate Esters | Silica Gel / Basic Alumina | Solvent-free | Microwave Irradiation | Various 3-substituted coumarins | Moderate to Good slideshare.net |
| Salicylaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3-Cyanocoumarin | Not specified researchgate.net |
Perkin Reaction and Modernized Variants in Coumarin Synthesis
The Perkin reaction, first described by William Henry Perkin in 1868, is a classical method for synthesizing α,β-unsaturated carboxylic acids and was famously used for the first synthesis of coumarin itself. organicreactions.orglongdom.orgwikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. longdom.orgwikipedia.org For the synthesis of 3-arylcoumarins, the Perkin reaction is adapted by condensing a substituted salicylaldehyde with a phenylacetic acid anhydride, using a weak base like triethylamine. researchgate.net
This method provides a direct and straightforward route to the 3-arylcoumarin scaffold. sciforum.net The mechanism involves the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the aldehyde carbonyl group. A subsequent series of intramolecular reactions, including cyclization and dehydration, leads to the formation of the coumarin ring. longdom.org While the classical Perkin reaction often requires high temperatures, modernized variants have been developed to proceed under milder conditions. sciforum.net
Table 2. Perkin Reaction Conditions for 3-Arylcoumarin Synthesis
| Aldehyde | Anhydride/Acid | Base | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Heating | Coumarin | organicreactions.orgwikipedia.org |
| Aromatic Aldehyde | Acid Anhydride | Alkali salt of the acid | Not specified | α,β-unsaturated aromatic acid | longdom.org |
| Substituted Salicylaldehyde | Phenylacetic Acid | Acetic Anhydride, Triethylamine | Reflux, 4h | 3-Phenylcoumarin (B1362560) | sciforum.net |
Pechmann Condensation Applied to Related Chromen-2-one Systems
The Pechmann condensation is one of the most versatile and common methods for preparing coumarins, particularly those substituted at the C-4 position. arkat-usa.orgwikipedia.org The reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester. wikipedia.orgjk-sci.com The mechanism is initiated by the formation of an ester via transesterification, followed by an intramolecular ring-closing reaction (similar to a Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring. wikipedia.org
While the Pechmann reaction is primarily used for synthesizing 4-substituted coumarins, its principles are fundamental to the broader synthesis of the chromen-2-one system. arkat-usa.org The reaction's success is highly dependent on the nature of the reactants and the catalyst used. arkat-usa.org Highly activated phenols, such as resorcinol, can react under mild conditions, whereas simple phenols may require stronger acids and harsher conditions. wikipedia.orgjk-sci.com A wide array of catalysts have been employed, including mineral acids like H₂SO₄ and Lewis acids such as ZnCl₂, TiCl₄, and sulfamic acid, with recent efforts focusing on developing greener, solvent-free protocols. jk-sci.comrsc.orgnih.gov
Table 3. Catalysts and Conditions in Pechmann Condensation
| Phenol Substrate | β-Keto Ester | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Phenols | β-keto esters | Acid (General) | Acidic | Coumarin derivatives | wikipedia.orgjk-sci.com |
| Phenol derivatives | β-ketoesters | Methanesulfonic acid | Solvent-free, ball milling | Simple coumarins | rsc.org |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%) | Not specified | 5,7-dihydroxy-4-methyl-2H-chromen-2-one | nih.gov |
| Substituted Phenols | β-ketoesters | TiCl₄ | Solvent-free | Coumarin derivatives | jk-sci.com |
Metal-Catalyzed Cross-Coupling Reactions for 3-Arylcoumarin Synthesis
In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful and efficient tools for the synthesis of 3-arylcoumarins. nih.gov These modern techniques, particularly those involving palladium, rhodium, and zinc catalysts, offer high regioselectivity and functional group tolerance, often under milder conditions than classical methods. nih.govacs.org
Palladium-Catalyzed C-H Functionalization Strategies for Coumarin Scaffolds
Palladium-catalyzed C-H functionalization has become a prominent strategy for the direct arylation of coumarin scaffolds, providing an atom-economical route to 3-arylcoumarins. acs.org This approach eliminates the need for pre-functionalization of the coumarin ring, directly coupling it with an aryl partner. acs.org The regioselectivity of the arylation can be controlled, with methods developed for selective functionalization at the C-3 position. acs.orgresearchgate.net
One common strategy involves a Pd(II)-catalyzed dehydrogenative cross-coupling reaction. acs.org For instance, the direct phosphonation of coumarins at the C-3 position has been achieved using a palladium catalyst with an oxidant. acs.org Another approach utilizes a weakly coordinating lactone group within the 3-arylcoumarin structure to direct further C-H functionalization, such as alkenylation and halogenation, at the ortho-position of the 3-aryl ring. acs.org These reactions typically proceed through a Pd(II)/Pd(IV) redox cycle and demonstrate good to excellent yields. acs.org Palladium catalysts are attractive for these transformations because they can facilitate the formation of diverse bond types (C-O, C-N, C-C) and are effective for C-H activation at both sp² and sp³ sites. nih.gov
Table 4. Palladium-Catalyzed Functionalization of Coumarins
| Reaction Type | Coumarin Substrate | Coupling Partner | Catalyst System | Product | Key Feature |
|---|---|---|---|---|---|
| Dehydrogenative Phosphonation | Coumarin | HPO(OEt)₂ | Pd(OAc)₂ / Ligand / Oxidant | 3-Phosphonated coumarin | High C-3 regioselectivity acs.org |
| Dehydrogenative Arylation | Coumarin | Unactivated arenes | Palladium catalyst | α-arylated coumarins | Twofold C-H functionalization researchgate.net |
| ortho-Alkenylation | 3-Arylcoumarins | Alkenes | Palladium catalyst | ortho-alkenylated 3-arylcoumarins | Lactone as a weakly coordinating directing group acs.org |
| Carbonylative Cyclization | Salicylaldehyde | Benzyl chloride | Palladium catalyst / N-formyl saccharin (CO source) | 3-Arylcoumarin | Avoids use of toxic CO gas nih.gov |
Rhodium- and Zinc-Catalyzed Annulations in 3-Arylcoumarin Formation
Beyond palladium, other transition metals like rhodium and zinc have proven effective in catalyzing the synthesis of 3-arylcoumarins. nih.gov These metals facilitate novel annulation reactions, constructing the coumarin heterocycle from different starting materials.
Rhodium(III)-catalyzed C-H activation and annulation reactions provide an efficient pathway to various heterocyclic scaffolds. rsc.orgrsc.org For the synthesis of 3-arylcoumarins, rhodium catalysts can effectively mediate the ring formation reaction between terminal alkynes and salicylaldehydes. nih.gov This method is robust, as various substituents on the arylacetylene starting material have little negative impact on the reaction outcome, allowing for the synthesis of a diverse range of 3-arylcoumarins. nih.gov
Zinc-catalyzed reactions offer an economical and environmentally friendly alternative for 3-arylcoumarin synthesis. nih.govresearchgate.net Yoo et al. developed a method using a Zn(II) catalyst to synthesize 3-arylcoumarins from ynamides and salicylaldehydes. nih.gov This process is noted for its high functional group tolerance, broad substrate scope, and high yields. nih.gov Zinc chloride, acting as a Lewis acid, can also promote deprotective annulation reactions, activating a triple bond for intramolecular nucleophilic attack to form heterocyclic systems. mdpi.com
Table 5. Rhodium- and Zinc-Catalyzed Synthesis of 3-Arylcoumarins
| Catalyst Type | Reactant 1 | Reactant 2 | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|---|
| Rhodium | Terminal Alkyne | Salicylaldehyde | Annulation | Tolerates various substituents on the alkyne | nih.gov |
| Zinc(II) | Ynamide | Salicylaldehyde | Carbonylative Synthesis | High yield, wide substrate scope, economical | nih.gov |
| Zinc Chloride | N-Boc-2-alkynylbenzimidazoles | N/A (Intramolecular) | Deprotective 6-endo-dig heterocyclization | Dual role in deprotection and triple bond activation | mdpi.com |
Multicomponent Reactions (MCRs) for Diverse Chromen-2-one Functionalization
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. eurekaselect.comsciencecodex.com These reactions are advantageous due to their atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds from readily available precursors. In the context of coumarin synthesis, MCRs provide a powerful tool for functionalization.
One-pot, three-component reactions have been effectively employed to synthesize a variety of coumarin derivatives. For instance, a method for synthesizing novel 3-substituted chroman-2,4-diones involves the reaction of aromatic aldehydes, 4-hydroxycoumarins, and various pyrazolone derivatives. mdpi.com Another example is the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives through the reaction of 4-hydroxy coumarin, an aromatic aldehyde, and ethylamine. urfu.ru These approaches highlight the versatility of MCRs in creating complex coumarin-based structures in a single, efficient operation.
Green Chemistry Approaches in 3-Arylcoumarin Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. eurekaselect.comsciencecodex.com In the synthesis of 3-arylcoumarins, these principles are applied through various techniques, including the use of ultrasound, microwave irradiation, solvent-free conditions, and aqueous media. eurekaselect.comsciencecodex.comresearchgate.net These methods offer significant environmental benefits, such as reduced energy consumption, shorter reaction times, and high product yields, making them sustainable alternatives to conventional synthetic protocols. sciencecodex.comresearchgate.net
Ultrasound-Assisted Synthetic Procedures
Ultrasound irradiation has emerged as a valuable green chemistry tool for promoting organic reactions. scirp.orgnih.gov The application of high-intensity ultrasound creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. mdpi.com This phenomenon generates localized high temperatures and pressures, which can significantly accelerate reaction rates, improve yields, and shorten reaction times compared to traditional heating methods. mdpi.comnih.gov
Several studies have demonstrated the efficacy of ultrasound in synthesizing coumarin derivatives. A fast and efficient method for preparing 3-aryl coumarins from salicylaldehyde and phenyl acetyl chloride utilizes ultrasound irradiation to achieve better yields in just 15-30 minutes. scirp.org Similarly, the synthesis of 2-amino-4H-chromenes has been achieved in short reaction times and with excellent yields by condensing aldehydes, malononitrile, and resorcinol under ultrasonic conditions. nih.gov One-pot, three-component syntheses of novel coumarin derivatives have also been successfully carried out under ultrasonic irradiation, often in the presence of a basic catalyst. nih.gov
Solvent-Free Reaction Conditions and Aqueous Media Applications
Minimizing or eliminating the use of volatile and toxic organic solvents is a cornerstone of green chemistry. eurekaselect.com Syntheses conducted under solvent-free conditions or in aqueous media are highly desirable for their reduced environmental impact.
An alternative green protocol for the synthesis of biologically relevant bis-coumarin derivatives, 3,3′-(arylmethylene)bis(4‐hydroxy‐2H‐chromen‐2‐one), has been developed using a one-pot pseudo-three component reaction in an aqueous medium. researchgate.net This approach utilizes an eco-friendly and reusable catalyst under ambient conditions. researchgate.net Water has also been employed as a green solvent for the ultrasound-assisted, three-component synthesis of 3-substituted chroman-2,4-diones. mdpi.com Furthermore, solvent-free synthesis of various dyes, including fluoresceins, has been efficiently achieved using microwave irradiation, which provides rapid heating and shortens reaction times significantly. scispace.com
Specific Synthetic Pathways to 3-(4-nitrophenyl)-2H-chromen-2-one Analogs
The core structure of this compound can be modified to produce a range of analogs with potentially valuable properties. The following sections detail the specific synthesis of two such derivatives.
Synthesis of 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one
The synthesis of 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one can be achieved through a condensation reaction. The procedure involves dissolving 2,4-dihydroxy benzaldehyde and 4-nitrophenylacetonitrile in ethanol, followed by the addition of piperidine. iucr.org The reaction mixture is stirred at room temperature for three hours. iucr.org The resulting crude product is then refluxed with 10% acetic acid for two hours. iucr.org Purification by recrystallization from glacial acetic acid yields the final product as brown crystals. iucr.org This method has been reported to produce a high yield of 91.6%. iucr.org
Table 1: Reaction Conditions for 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one
| Parameter | Condition | Source |
|---|---|---|
| Reactants | 2,4-dihydroxy benzaldehyde, 4-nitrophenylacetonitrile | iucr.org |
| Solvent | Ethanol | iucr.org |
| Catalyst | Piperidine | iucr.org |
| Temperature | Room Temperature | iucr.org |
| Reaction Time | 3 hours | iucr.org |
| Purification | Reflux with 10% acetic acid, followed by recrystallization from glacial acetic acid | iucr.org |
| Yield | 91.6% | iucr.org |
Synthesis of 3,3′-[(4-Nitrophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
This bis-coumarin derivative is synthesized by reacting 4-hydroxycoumarin with 4-nitrobenzaldehyde. The reactants are refluxed in ethanol at 333 K (60 °C) for 12 hours. nih.gov Upon completion of the reaction, the mixture is cooled to room temperature, which causes the product to precipitate. nih.gov The solid is collected by suction filtration and can be further purified by recrystallization from dichloromethane, affording the pure product in a 92% yield. nih.gov
Table 2: Reaction Conditions for 3,3′-[(4-Nitrophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)
| Parameter | Condition | Source |
|---|---|---|
| Reactants | 4-hydroxycoumarin, 4-nitrobenzaldehyde | nih.gov |
| Solvent | Ethanol | nih.gov |
| Temperature | 333 K (60 °C) | nih.gov |
| Reaction Time | 12 hours | nih.gov |
| Work-up | Cooling, filtration, and recrystallization from dichloromethane | nih.gov |
| Yield | 92% | nih.gov |
Synthetic Routes to Pyrazole- and Pyridine-Fused Chromen-2-one Derivatives with 4-Nitrophenyl Moieties
The fusion of additional heterocyclic rings, such as pyrazole and pyridine, to the chromen-2-one (coumarin) framework results in compounds with extended π-systems and diverse chemical properties. The incorporation of a 4-nitrophenyl moiety into these fused systems can be achieved through various synthetic strategies, often by utilizing precursors that already contain this group.
Pyrazole-Fused Derivatives:
The synthesis of pyrazole-fused chromen-2-ones bearing a 4-nitrophenyl group can be approached through multicomponent reactions or by constructing the pyrazole ring onto a pre-existing coumarin derivative.
One effective method is the 1,3-dipolar cycloaddition reaction. biointerfaceresearch.com This strategy involves the in situ generation of a nitrilimine from a hydrazonyl halide, which then reacts with a suitable dipolarophile. To introduce the 4-nitrophenyl group, a hydrazonyl halide such as N-aryl-C-(4-nitrophenyl)hydrazonoyl halide can be used as the nitrilimine precursor. This precursor reacts with an appropriately functionalized coumarin, for example, a coumarin-enaminone, to yield the target pyrazole-fused system. biointerfaceresearch.com
Another versatile route starts with a 3-acetylcoumarin. This starting material can be condensed with a substituted hydrazine, such as 4-nitrophenylhydrazine, in the presence of a catalytic amount of acetic acid. The resulting hydrazone can then undergo Vilsmeier-Haack formylation to construct the pyrazole ring, yielding a 4-formyl-coumarin-pyrazole derivative with the 4-nitrophenyl group attached to the pyrazole nitrogen. kthmcollege.ac.in
A three-component domino reaction under microwave irradiation provides an efficient and environmentally friendly approach. researchgate.net This reaction can be performed with a 5-aminopyrazole, an alcohol, and an aldehyde. By selecting 4-nitrobenzaldehyde as the aldehyde component, the 4-nitrophenyl moiety is incorporated into the final coumarin-fused pyrazolo[3,4-b]pyridine structure. researchgate.net
| Method | Precursors | Key Reagents/Conditions | Product Type |
| 1,3-Dipolar Cycloaddition | Coumarin-enaminone, N-aryl-C-(4-nitrophenyl)hydrazonoyl halide | Triethylamine, Benzene (B151609) (reflux) | Pyrazole-fused coumarin |
| Hydrazone Condensation | 3-Acetylcoumarin, 4-Nitrophenylhydrazine | Acetic acid, DMF, POCl₃ (Vilsmeier-Haack) | 4-Formyl-1-(4-nitrophenyl)pyrazole-fused coumarin |
| Multicomponent Reaction | 5-Aminopyrazole, Alcohol, 4-Nitrobenzaldehyde | Silica Sulfuric Acid (SSA), Microwave irradiation | Coumarin-fused pyrazolo[3,4-b]pyridine |
Pyridine-Fused Derivatives:
The construction of pyridine-fused chromen-2-ones can also be accomplished through multicomponent reactions, which allow for the rapid assembly of complex molecular architectures.
A notable example is the synthesis of 1-(2-hydroxybenzoyl)-3-(4-nitrophenyl)-2H-chromeno[3,4-c]pyridine-2,5(3H)-dione. rsc.org This complex molecule is synthesized through a base-mediated reaction pathway that utilizes a coumarin derivative already bearing the 3-(4-nitrophenyl) substituent. The reaction with an amine leads to the formation of the fused pyridinone ring system. rsc.org
More general strategies often involve the use of 4-nitrobenzaldehyde as a key building block in multicomponent reactions. For instance, a Povarov reaction, which is a type of [4+2] cycloaddition, can be employed. The reaction between a 3-aminocoumarin, 4-nitrobenzaldehyde, and an alkyne, often catalyzed by molecular iodine, can produce pyrido[2,3-c]coumarin derivatives containing the desired 4-nitrophenyl group. nih.gov Similarly, the Friedlander annulation, involving the reaction of an amino-formylcoumarin with an active methylene compound in the presence of a catalyst, can be adapted to include the 4-nitrophenyl moiety by using an appropriate starting ketone. nih.gov
| Method | Precursors | Key Reagents/Conditions | Product Type |
| Base-mediated Cyclization | Unsymmetric pyran-fused biscoumarin, Aniline | Base (e.g., Triethylamine) | Chromeno[3,4-c]pyridine-dione |
| Povarov Reaction | 3-Aminocoumarin, 4-Nitrobenzaldehyde, Alkyne | I₂ (catalyst) | Pyrido[2,3-c]coumarin |
| Friedlander Annulation | 4-Amino-3-formylcoumarin, Ketone with α-methylene group | Chitosan (catalyst), 80 °C | Pyrido[3,2-c]coumarin |
Nitro Group Introduction and Modification Strategies
The nitro group is a crucial functional handle, both for its electron-withdrawing properties that influence the molecule's reactivity and for its ability to be converted into other functional groups.
Nitro Group Introduction:
The introduction of the 4-nitro-phenyl moiety at the 3-position of the chromen-2-one scaffold is typically achieved by starting with a precursor that already contains the nitro group, rather than by nitration of a pre-formed 3-phenylcoumarin.
Standard coumarin synthesis protocols are readily adapted for this purpose. The Knoevenagel condensation, for example, involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group. To synthesize this compound, salicylaldehyde can be reacted with 4-nitrophenylacetic acid or its corresponding ester in the presence of a base such as piperidine or triethylamine. The reaction proceeds via condensation and subsequent intramolecular cyclization (lactonization) to form the coumarin ring system.
Alternatively, the Perkin reaction can be employed, using salicylaldehyde, 4-nitrophenylacetic acid, and an acetic anhydride/triethylamine base system.
While direct nitration of 3-phenyl-2H-chromen-2-one is theoretically possible using standard nitrating agents like a mixture of nitric acid and sulfuric acid, controlling the regioselectivity can be challenging. Such a reaction could lead to a mixture of products, with nitration occurring on either the coumarin's benzene ring or the 3-phenyl substituent. researchgate.net Therefore, building the molecule from a nitro-containing precursor is the more common and controlled approach.
Nitro Group Modification:
The nitro group on the 3-(4-nitrophenyl) moiety is a versatile functional group that can be readily transformed, most commonly into an amino group. This reduction is a key step for further functionalization, such as in the synthesis of dyes or pharmacologically active agents.
Reduction to Amine: The conversion of this compound to 3-(4-aminophenyl)-2H-chromen-2-one can be accomplished using several standard reduction methods.
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), in a solvent like ethanol or ethyl acetate. The reaction is usually carried out at room temperature and atmospheric or slightly elevated pressure.
Metal-Acid Reduction: A classic method for nitro group reduction involves the use of a metal in acidic conditions. A common system is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl). Another option is using metals like iron (Fe) or zinc (Zn) in acetic acid.
These reduction methods provide the corresponding 4-aminophenyl derivative, which can serve as a versatile intermediate for subsequent reactions like diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups.
| Modification | Reagents | Product |
| Reduction | H₂, Pd/C | 3-(4-aminophenyl)-2H-chromen-2-one |
| Reduction | SnCl₂, HCl | 3-(4-aminophenyl)-2H-chromen-2-one |
| Reduction | Fe, CH₃COOH | 3-(4-aminophenyl)-2H-chromen-2-one |
Spectroscopic and Crystallographic Characterization Methodologies for 3 4 Nitrophenyl 2h Chromen 2 One Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(4-nitrophenyl)-2H-chromen-2-one derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular framework.
In the ¹H NMR spectrum of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, recorded in DMSO-d₆, the aromatic protons of the coumarin (B35378) and nitrophenyl rings resonate in the downfield region. A characteristic singlet for the C4-proton of the coumarin ring appears at approximately 8.47 ppm. The protons of the 4-nitrophenyl group typically appear as two sets of doublets of doublets, one around 8.34 ppm and the other around 8.05 ppm, corresponding to the protons ortho and meta to the nitro group, respectively. The protons of the coumarin's benzene (B151609) ring are observed as a multiplet between 7.34 and 7.36 ppm. For the 8-ethoxy substituent, a quartet at 4.22 ppm and a triplet at 1.43 ppm are indicative of the -OCH₂- and -CH₃ groups, respectively. nih.gov
Similarly, the ¹H NMR spectrum of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one in DMSO-d₆ shows a singlet for the hydroxyl proton at 10.79 ppm and a singlet for the C4-proton at 8.40 ppm. The protons of the 4-nitrophenyl ring appear as a multiplet between 8.28 and 8.29 ppm and another multiplet between 8.00 and 8.02 ppm. iucr.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For an 8-ethoxy derivative, the carbon signals are spread over a wide chemical shift range. The carbonyl carbon of the lactone ring (C2) is typically found in the highly deshielded region. The carbon atoms of the nitrophenyl ring and the coumarin core resonate in the aromatic region (approximately 115-150 ppm), with the carbon attached to the nitro group showing a characteristic downfield shift. The carbons of the ethoxy group appear in the upfield region, with the -OCH₂- carbon around 64.47 ppm and the -CH₃ carbon at about 14.63 ppm. nih.gov The use of two-dimensional NMR techniques like COSY, HSQC, and HMBC can further aid in the definitive assignment of all proton and carbon signals, confirming the connectivity within the molecule. ceon.rsresearchgate.net
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆
| Proton | 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one nih.gov | 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one iucr.org |
|---|---|---|
| C4-H | 8.47 (s) | 8.40 (s) |
| Nitrophenyl-H | 8.34 (dd), 8.05 (dd) | 8.28-8.29 (m), 8.00-8.02 (m) |
| Coumarin-H | 7.34-7.36 (m) | 7.65 (d), 6.84-6.85 (m), 6.78 (d) |
| -OCH₂CH₃ | 4.22 (q) | - |
| -OCH₂CH₃ | 1.43 (t) | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one in DMSO-d₆ nih.gov
| Carbon | Chemical Shift (ppm) |
|---|---|
| Aromatic/Olefinic Carbons | 145.55, 142.93, 129.80, 124.81, 123.38, 120.21, 119.87, 115.60 |
| -OCH₂- | 64.47 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of different bonds.
A key feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, which typically appears in the region of 1700-1735 cm⁻¹. For instance, in 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, this band is observed at 1700 cm⁻¹. nih.gov Another significant absorption is that of the nitro group (N-O), which gives rise to two characteristic stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. In the 8-ethoxy derivative, the N-O stretch is seen at 1346 cm⁻¹. nih.gov
The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the coumarin ether linkage is also observable, typically in the 1000-1300 cm⁻¹ range. For example, the 8-ethoxy derivative shows a C-O-C absorption at 1097 cm⁻¹. nih.gov In the case of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, a broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, and has been reported at 3180 cm⁻¹. iucr.org
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Functional Group | 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one nih.gov | 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one iucr.org |
|---|---|---|
| C=O (lactone) | 1700 | 1678 |
| N-O (nitro) | 1346 | 1346 |
| C-H (aromatic) | 2925 | 2925 |
| C-O-C (ether) | 1097 | 1127 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the elemental composition and gaining insights into the structural stability of the molecule.
In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. For example, the mass spectrum of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one shows a molecular ion peak at m/z 311.4, which corresponds to its molecular weight. nih.gov Similarly, for 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, the molecular ion peak is observed at m/z 282.4 [M+]. iucr.org
The fragmentation pattern provides valuable structural information. A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or a nitro radical (•NO₂). rsc.org The loss of NO₂ from the molecular ion is often a prominent peak in the mass spectra of 2-aryl-3-nitro-2H-chromenes. rsc.org Another characteristic fragmentation is the loss of a carbon monoxide (CO) molecule from the lactone ring, which is typical for coumarins. The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the presence of specific functional groups and structural motifs.
Table 4: Mass Spectrometry Data for this compound Derivatives
| Compound | Molecular Formula | Molecular Weight | Observed Molecular Ion Peak (m/z) |
|---|---|---|---|
| 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | C₁₇H₁₃NO₅ | 311.28 | 311.4 [M⁺] nih.gov |
X-ray Crystallography for Solid-State Structural Determination
For derivatives such as 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one and 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the coumarin ring system is found to be essentially planar. nih.goviucr.org The planarity of this core structure is a common feature among coumarin derivatives.
The relative orientation of the 4-nitrophenyl ring with respect to the coumarin plane is a key conformational feature. In 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, the dihedral angle between the mean plane of the coumarin ring system and the nitrophenyl ring is 36.10(1)°. iucr.orgresearchgate.net For 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, this dihedral angle is slightly smaller at 25.27(9)°. nih.govresearchgate.net This twisting of the phenyl ring out of the coumarin plane is a common feature and is influenced by steric and electronic factors. The nitro group itself is generally found to be nearly coplanar with the phenyl ring to which it is attached, with a small dihedral angle. nih.govresearchgate.net
Table 5: Selected Dihedral Angles (°) in this compound Derivatives
| Compound | Dihedral Angle between Coumarin and Nitrophenyl Rings |
|---|---|
| 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one | 36.10(1) iucr.orgresearchgate.net |
Intermolecular interactions play a crucial role in determining the crystal packing of these molecules. In the crystal structure of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, molecules are linked by O-H···O hydrogen bonds, forming chains. These chains are further connected by weak C-H···O hydrogen bonds, creating a three-dimensional network. iucr.orgresearchgate.net
For 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, C-H···O hydrogen bonds link the molecules into sheets. nih.govresearchgate.net In addition to hydrogen bonding, π-π stacking interactions are also observed. In the 8-ethoxy derivative, the sheets are linked by π-π stacking with centroid-centroid distances of 3.5688(13) Å and 3.7514(13) Å, which contributes to the formation of a three-dimensional structure. nih.govresearchgate.net Similarly, in the crystal structure of 3,3'-[(4-nitrophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one), π-π stacking interactions are observed between adjacent nitrobenzene (B124822) and pyranone rings with a centroid-centroid distance of 3.513(12) Å. nih.gov
Advanced Computational Chemistry and Mechanistic Studies of 3 4 Nitrophenyl 2h Chromen 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively employed to predict the geometry, reactivity, and spectroscopic properties of chemical compounds. For 3-(4-nitrophenyl)-2H-chromen-2-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are crucial for understanding its fundamental chemical nature thenucleuspak.org.pkscispace.com. These calculations provide a detailed picture of electron distribution and energy levels, which are key to predicting how the molecule will behave in chemical reactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity youtube.comirjweb.com.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich coumarin (B35378) ring system, while the LUMO is anticipated to be localized on the electron-deficient nitrophenyl group, due to the strong electron-withdrawing nature of the nitro (-NO2) moiety. This separation of frontier orbitals facilitates intramolecular charge transfer (ICT), a property that is significant for nonlinear optical (NLO) applications thenucleuspak.org.pk. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability youtube.comirjweb.com. DFT calculations on related nitro-substituted aromatic compounds and coumarin derivatives have shown that such substitutions significantly lower the energy gap, enhancing reactivity thenucleuspak.org.pkmdpi.com.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:
Chemical Hardness (η): Resistance to change in electron distribution. A smaller energy gap corresponds to lower hardness (i.e., a "softer," more reactive molecule).
Chemical Potential (μ): The escaping tendency of electrons from a system.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
The table below presents typical calculated values for related coumarin derivatives, illustrating the impact of substituents on these electronic properties.
Note: Values are representative and sourced from DFT studies on analogous structures. Actual values for this compound would require specific calculation.
Conformational Analysis and Energy Minimization
Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity and physical properties. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the coumarin core to the 4-nitrophenyl ring.
Prediction of Molecular Interactions and Dipole Moments
The electronic asymmetry of this compound, arising from the electron-donating character of the coumarin ether oxygen and the potent electron-withdrawing nitro group, results in a significant permanent dipole moment (μ). DFT calculations can accurately predict the magnitude and direction of this dipole moment researchgate.net. A large dipole moment suggests that the molecule is polar and will engage in dipole-dipole interactions with its environment, including solvent molecules and biological targets researchgate.net.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. These maps visualize the electrostatic potential on the electron density surface of the molecule, identifying regions of positive and negative potential. For this compound, the MEP map would show negative potential (red/yellow) around the carbonyl oxygen and the nitro group oxygens, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, indicating sites for nucleophilic attack thenucleuspak.org.pk. This information is invaluable for predicting non-covalent interactions like hydrogen bonding, which are fundamental to ligand-receptor binding.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity researchgate.netmdpi.com.
For this compound, docking simulations would be used to explore its potential interactions with various biological targets. Coumarin derivatives are known to inhibit a range of enzymes, including monoamine oxidases (MAO), xanthine oxidase, and various kinases mdpi.comnih.govbohrium.comnih.gov. A typical docking study would involve:
Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database (e.g., the Protein Data Bank).
Ligand Preparation: Generating the 3D structure of this compound, typically from the energy-minimized conformation found via DFT.
Docking Simulation: Using software to place the ligand into the active site of the receptor in numerous possible conformations and calculating a "docking score" for each pose, which estimates the binding affinity.
The results would reveal the specific amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds (e.g., with the carbonyl or nitro oxygens), π-π stacking (between the aromatic rings of the ligand and residues like tyrosine or phenylalanine), and hydrophobic interactions. Such studies provide a rational basis for the compound's observed biological activity and guide the design of more potent and selective analogues bohrium.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.govnih.gov. By quantifying structural features into numerical "descriptors," a mathematical model can be built to predict the activity of new, unsynthesized compounds. This is a key tool for optimizing lead compounds in drug design .
To develop a QSAR model for this compound and its analogues, a dataset of related coumarins with measured biological activity against a specific target would be required. The process involves:
Descriptor Calculation: For each molecule in the series, a wide range of descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields from CoMFA/CoMSIA).
Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to create an equation linking a subset of these descriptors to the biological activity researchgate.netnih.gov.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation nih.gov.
The resulting QSAR model can identify which molecular properties are most influential for activity. For instance, a model might reveal that high activity is correlated with a large dipole moment, a specific molecular shape, and the presence of hydrogen bond acceptors, providing a clear roadmap for designing improved derivatives researchgate.net.
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms for the synthesis of this compound is vital for optimizing reaction conditions and improving yields. The formation of the 3-arylcoumarin scaffold can be achieved through several classic organic reactions, with the Perkin and Knoevenagel condensations being prominent methods wikipedia.orgic.ac.uk.
A plausible and widely used route is the Knoevenagel condensation researchgate.netslideshare.nettandfonline.com. This pathway would involve the reaction between a substituted salicylaldehyde (B1680747) and an active methylene (B1212753) compound, in this case, 4-nitrophenylacetic acid or a derivative thereof, in the presence of a basic catalyst (e.g., piperidine or triethylamine).
The proposed mechanism proceeds through the following key steps:
Deprotonation: The basic catalyst removes an acidic α-hydrogen from 4-nitrophenylacetic acid, generating a reactive carbanion (enolate).
Aldol-type Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the salicylaldehyde. This forms an aldol-type intermediate.
Dehydration: The intermediate readily loses a molecule of water to form a stable α,β-unsaturated system, yielding a cinnamic acid derivative.
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety then attacks the carboxylic acid group in an intramolecular esterification reaction. This ring-closing step forms the six-membered lactone ring characteristic of the coumarin core, releasing a final molecule of water and yielding the target compound.
Computational studies can be employed to model this reaction pathway, calculating the activation energies for each step and identifying the rate-determining step. This provides a theoretical foundation for selecting the optimal catalysts, solvents, and temperatures to maximize the efficiency of the synthesis derpharmachemica.com. Another established method is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding alkali salt wikipedia.orgsciforum.netiitk.ac.instudy.com.
Table of Compounds Mentioned
Elucidation of Reaction Intermediates and Transition States
The synthesis of 3-arylcoumarins, including the 3-(4-nitrophenyl) derivative, can be achieved through various methods such as the Perkin, Knoevenagel, and palladium-catalyzed cross-coupling reactions. Computational studies, primarily employing Density Functional Theory (DFT), have been pivotal in identifying the key intermediates and transition states along these reaction coordinates.
In the context of the Perkin reaction , theoretical models have elucidated the formation of an O-acetyl salicylaldehyde intermediate as a crucial step. nih.gov Subsequent intramolecular aldol-type condensation of this intermediate, proceeding through a calculated transition state, leads to the coumarin backbone. nih.gov For the synthesis of 3-arylcoumarins, the mechanism involves the reaction of salicylaldehyde with a phenylacetic acid anhydride. Computational analysis of this pathway helps in understanding the energetics of enolate formation and the subsequent condensation with the aldehyde.
Similarly, for the Knoevenagel condensation , DFT calculations have been used to model the reaction between salicylaldehydes and active methylene compounds. These studies help in visualizing the formation of the initial adduct and the subsequent cyclization and dehydration steps, each characterized by a specific transition state with a defined energy barrier.
For palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, computational studies have mapped out the entire catalytic cycle, identifying the structures and relative energies of palladium(0) and palladium(II) intermediates. These calculations reveal the energetics of oxidative addition, transmetalation, and reductive elimination steps, which are fundamental to the formation of the C-C bond between the coumarin core and the 4-nitrophenyl group.
Table 1: Calculated Relative Energies of Key Species in a Model Suzuki-Miyaura Coupling Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Cat | Pd(0) Catalyst | 0.0 |
| TS1 | Oxidative Addition Transition State | +15.2 |
| Int1 | Oxidative Addition Intermediate | -5.6 |
| TS2 | Transmetalation Transition State | +18.9 |
| Int2 | Transmetalation Intermediate | -12.3 |
| TS3 | Reductive Elimination Transition State | +21.5 |
| Prod | Coupled Product + Regenerated Cat | -25.0 |
Note: Data is hypothetical and for illustrative purposes to represent typical findings in DFT studies of catalytic cycles.
Catalytic Cycle Analysis in Metal-Mediated Coumarin Synthesis
Metal-mediated reactions, particularly those involving palladium catalysts, are highly efficient for the synthesis of 3-arylcoumarins. researchgate.net Computational chemistry provides a step-by-step analysis of the catalytic cycles involved in these transformations.
In a typical Suzuki-Miyaura coupling for the synthesis of this compound, the catalytic cycle begins with the oxidative addition of a 3-halocoumarin to a Pd(0) complex. DFT calculations can model this step, showing the change in geometry and oxidation state of the palladium center. The subsequent transmetalation step, involving an organoboron reagent (e.g., 4-nitrophenylboronic acid), is also modeled to understand the transfer of the aryl group to the palladium center. Finally, the reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is computationally analyzed to determine its energy barrier, often identified as the rate-determining step. urfu.ru
Table 2: Key Steps in a Computationally Modeled Palladium-Catalyzed Suzuki-Miyaura Reaction
| Step | Description | Key Computational Insight |
| Oxidative Addition | A 3-halocoumarin adds to the Pd(0) catalyst. | Determination of the energy barrier and the geometry of the resulting Pd(II) intermediate. |
| Transmetalation | The 4-nitrophenyl group is transferred from a boron reagent to the Pd(II) center. | Elucidation of the role of the base and the structure of the transition state. |
| Reductive Elimination | The 3-(4-nitrophenyl)coumarin is formed, and the Pd(0) catalyst is regenerated. | Identification of the rate-determining step and the factors influencing the C-C bond formation. |
Note: This table is a generalized representation based on common findings in computational studies of Suzuki-Miyaura reactions.
Studies on Reaction Selectivity and Efficiency
Computational studies are invaluable for understanding and predicting the selectivity and efficiency of chemical reactions. In the synthesis of this compound, these studies can address questions of regioselectivity and chemoselectivity, as well as factors that enhance reaction rates.
For instance, in reactions where multiple isomers can be formed, DFT calculations can predict the most likely product by comparing the activation energies of the transition states leading to each isomer. The product formed via the pathway with the lower energy barrier is expected to be the major product.
Furthermore, computational models can be used to screen different catalysts, ligands, and reaction conditions to identify those that are likely to improve reaction efficiency. By calculating the energy profiles of catalytic cycles with different ligands, for example, it is possible to identify ligands that lower the energy of the rate-determining transition state, thereby accelerating the reaction.
These theoretical investigations also help in understanding the electronic and steric effects of substituents on the reactants. For the synthesis of this compound, computational analysis can reveal how the electron-withdrawing nitro group influences the reactivity of the arylating agent and the stability of the intermediates formed during the reaction.
Chemical Reactivity and Further Functionalization of 3 4 Nitrophenyl 2h Chromen 2 One
Electrophilic and Nucleophilic Substitutions on the Chromen-2-one Ring System
The chromen-2-one (coumarin) ring system is susceptible to both electrophilic and nucleophilic attack, allowing for a range of functionalizations.
Functionalization at C-3 (beyond Initial Arylation)
While the initial synthesis of 3-(4-nitrophenyl)-2H-chromen-2-one involves the introduction of the nitrophenyl group at the C-3 position, further modifications at this site are synthetically challenging. Direct functionalization at the C-3 position of a pre-formed 3-arylcoumarin is not a commonly chosen synthetic route. nih.gov However, the reactivity of the C-3 position is evident in various synthetic methodologies that construct the coumarin (B35378) ring itself, implying its susceptibility to chemical transformations under specific conditions. nih.gov
Modifications on the Fused Phenyl Ring of the Coumarin Scaffold
The fused phenyl ring of the coumarin scaffold is amenable to electrophilic substitution reactions. The specific position of substitution is directed by the existing substituents on the ring. For instance, the introduction of various functional groups such as alkyl, hydroxyl, halogen, and alkoxy groups onto the benzene (B151609) ring of the 3-arylcoumarin scaffold has been extensively explored to generate new derivatives with diverse biological activities. acs.orgnih.gov
For example, a series of 6-substituted-3-arylcoumarins have been synthesized with various groups on both benzene rings to explore their inhibitory activity against human monoamine oxidase A and B (hMAO-A and hMAO-B). acs.org Similarly, the introduction of halogen and other substituents on the fused phenyl ring of 3-arylcoumarins has been investigated to understand their structure-activity relationships. nih.gov The synthesis of coumarin-fused benzo[a]quinolizin-4-ones and pyridin-2-ones has been achieved through a Ru(II)-catalyzed C–H activation and annulation cascade, demonstrating the possibility of extensive modifications on the coumarin ring. rsc.org
Transformations Involving the 4-Nitrophenyl Moiety
The 4-nitrophenyl group attached at the C-3 position offers a reactive handle for further functionalization, primarily through the reduction of the nitro group.
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group on the 4-nitrophenyl substituent to an amino group is a crucial transformation, as it significantly alters the electronic properties of the molecule and provides a new site for derivatization. This reduction can be achieved using various reagents and conditions. masterorganicchemistry.comwikipedia.org
Common methods for the reduction of aromatic nitro groups to amines include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org
Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst (e.g., Ni(OAc)₂·4H₂O), sodium hydrosulfite, or trichlorosilane (B8805176) have also been effectively used. wikipedia.orgorientjchem.orgbeilstein-journals.org
The choice of reducing agent can be critical to avoid unwanted side reactions and to ensure compatibility with other functional groups present in the molecule. For instance, catalytic hydrogenation is often preferred for its mild, neutral pH conditions. masterorganicchemistry.com
The resulting 3-(4-aminophenyl)-2H-chromen-2-one is a key intermediate for further synthetic modifications.
Subsequent Derivatizations of the Amino-Substituted Phenyl Group
The amino group of 3-(4-aminophenyl)-2H-chromen-2-one is a versatile functional group that can undergo a variety of chemical transformations, leading to the synthesis of a diverse range of derivatives. The presence of the amino group, a strong activating and ortho-, para-directing group, can influence subsequent electrophilic substitution reactions on the phenyl ring. masterorganicchemistry.com
Some common derivatizations of the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen).
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
These derivatizations have been utilized to synthesize compounds with specific biological activities. For example, a series of amino/nitro substituted 3-arylcoumarins have been synthesized and evaluated for their antibacterial properties. nih.gov
Cycloaddition Reactions and Construction of Fused Heterocyclic Systems
The double bond within the pyrone ring of the coumarin scaffold can participate in cycloaddition reactions, providing a pathway to construct fused heterocyclic systems. These reactions are powerful tools for generating molecular complexity and accessing novel chemical scaffolds. libretexts.org
Different types of cycloaddition reactions are possible, including:
[4+2] Cycloadditions (Diels-Alder reactions): The coumarin system can act as a dienophile, reacting with a suitable diene to form a six-membered ring. libretexts.org
[3+2] Cycloadditions: These reactions involve a three-atom component (like a nitrone or an azide) and the double bond of the coumarin to form a five-membered heterocyclic ring. researchgate.netnih.gov
[4+3] Cycloadditions: These have been used to synthesize seven-membered rings fused to other heterocyclic systems. uchicago.edu
For instance, DABCO-catalyzed [4+2] and Bu₃P-catalyzed [3+2] cycloadditions between 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate have been developed for the synthesis of dihydropyran-fused and cyclopenten-fused chromen-2-ones, respectively. researchgate.net The construction of highly fused coumarin scaffolds, such as benzo[a]quinolizin-4-one and pyridin-2-one cores, has been achieved through Ru(II)-catalyzed C–H activation and annulation cascades. rsc.org These strategies highlight the utility of cycloaddition reactions in expanding the structural diversity of coumarin-based compounds.
Coordination Chemistry and Formation of Metal Complexes with Coumarin Ligands
The coordination chemistry of coumarin derivatives has garnered significant interest due to their versatile chelating abilities and the potential applications of their metal complexes in catalysis and medicinal chemistry. researchgate.netunibuc.ro While specific research on the coordination chemistry of this compound is limited, the general principles of coumarin coordination and the influence of the nitrophenyl group can be inferred from studies on related compounds.
Coumarin and its derivatives typically act as ligands, coordinating with metal ions through various donor atoms. The most common coordination site is the carbonyl oxygen of the lactone ring. ijrpr.com Depending on the substituents on the coumarin scaffold, other donor atoms such as hydroxyl groups, nitrogen atoms in Schiff base derivatives, or the oxygen of a methoxy (B1213986) group can also be involved in chelation, leading to the formation of stable metal complexes. ijrpr.com The presence of additional coordinating groups often results in bidentate or even tridentate ligands, forming five- or six-membered chelate rings with the metal center, which enhances the stability of the resulting complexes.
In the case of this compound, the primary coordination is expected to occur through the lone pair of electrons on the carbonyl oxygen atom. Due to the lack of other strong donor groups in its immediate vicinity on the coumarin ring, it is likely to act as a monodentate ligand. However, the nitro group on the phenyl ring introduces another potential coordination site. The oxygen atoms of the nitro group could potentially coordinate with a metal ion, leading to a bidentate bridging or chelating mode, although this is less common for simple nitro-aromatic ligands.
The electron-withdrawing nature of the 4-nitrophenyl group significantly influences the electronic properties of the coumarin ring system. ontosight.ainih.gov This substituent is known to enhance the acidity of nearby protons and can affect the electron density on the coordinating atoms, thereby influencing the stability and reactivity of the metal complexes formed. nih.govresearchgate.net
Studies on various metal complexes of coumarin derivatives have revealed a wide range of coordination geometries and stoichiometries. The nature of the metal ion, the solvent system, and the specific substituents on the coumarin ligand all play a crucial role in determining the final structure of the complex. Common metal ions that have been complexed with coumarin derivatives include transition metals like copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II). unibuc.roijrpr.comresearchgate.net
Below is a table summarizing the coordination behavior of some representative coumarin derivatives with various metal ions, as reported in the literature. This data provides insight into the potential coordination modes and resulting complex geometries that could be anticipated for this compound.
| Coumarin Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry | Reference(s) |
| 3-Acetylcoumarin | Ag(I), Co(II), Cu(II), Ni(II) | Bidentate (carbonyl and exocyclic carbonyl oxygen) | Varies (e.g., tetrahedral, octahedral) | ijrpr.com |
| 3-Nitrozo-4-hydroxy-coumarin | Ni(II), Pd(II), Pt(II), Cu(II) | Bidentate (nitroso nitrogen and hydroxyl oxygen) | Square planar | unibuc.ro |
| 2-(4-nitrophenyl azo)-2,4-dimethylphenol | Cu(II), Zn(II), Cd(II), Hg(II) | Bidentate (azo nitrogen and phenolic oxygen) | Tetrahedral | researchgate.net |
The characterization of these metal complexes is typically carried out using a combination of spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination environment and geometry around the metal center. ijrpr.com For instance, in FT-IR spectroscopy, a shift in the stretching frequency of the C=O group upon coordination to a metal ion is a key indicator of complex formation.
While dedicated studies on the metal complexes of this compound are not extensively reported, the established principles of coumarin coordination chemistry provide a solid foundation for predicting its behavior as a ligand and for designing future studies into its potential metal complexes.
Structure Activity Relationship Sar Studies and Design Principles for 3 4 Nitrophenyl 2h Chromen 2 One Analogs
Impact of Nitrophenyl Substitution on Molecular Properties and Interactions
The presence and position of the nitro (NO₂) group on the 3-aryl ring of the coumarin (B35378) scaffold significantly influence the molecule's electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, and its placement at the para-position of the phenyl ring in 3-(4-nitrophenyl)-2H-chromen-2-one has profound effects.
Research into amino/nitro-substituted 3-arylcoumarins has revealed that the substitution pattern is a critical determinant of antibacterial activity. researchgate.net A study synthesizing a series of these compounds demonstrated that derivatives with a nitro group, particularly at the 6-position of the coumarin nucleus combined with substitutions on the 3-aryl ring, were active against Staphylococcus aureus. researchgate.net Specifically, the presence of a 6-nitro group on the coumarin ring was found to be essential for activity against this bacterium. researchgate.net
The electron-withdrawing nature of the nitro group is also crucial for other biological activities. In studies on the antifungal properties of coumarin derivatives, it was found that the introduction of electron-withdrawing groups, such as NO₂, contributes positively to the activity. mdpi.com This effect is attributed to the alteration of the molecule's electronic distribution, specifically the Lowest Unoccupied Molecular Orbital (LUMO) density. mdpi.com Computational studies using Density Functional Theory (DFT) have confirmed that the presence of a nitro group leads to lower electronic concentrations in certain regions of the molecule, which correlates with increased antifungal activity. mdpi.com For instance, nitration of otherwise inactive hydroxycoumarin derivatives resulted in compounds with significant antifungal efficacy. mdpi.com
Furthermore, computational investigations into the optoelectronic properties of 3-phenylcoumarin (B1362560) derivatives highlight the role of substituents in modifying the molecular orbitals. mdpi.com The substitution pattern affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for molecular interactions and reactivity. mdpi.com
Rational Design Strategies for Optimizing Coumarin-Based Scaffolds
The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for designing a wide range of biologically active compounds. mdpi.comnih.gov Rational design strategies for optimizing coumarin-based scaffolds involve several key approaches:
Scaffold Hopping and Molecular Hybridization: This involves combining the coumarin core with other pharmacophores to create hybrid molecules with enhanced or novel activities. For example, the 3-phenylcoumarin structure itself can be seen as a hybrid of coumarin and resveratrol (B1683913) pharmacophores. mdpi.com
Substitution Pattern Modification: As seen with the nitrophenyl group, strategically placing different substituents on the coumarin and aryl rings can fine-tune the compound's electronic, steric, and lipophilic properties. This allows for the optimization of interactions with biological targets. mdpi.comijpsr.com For instance, in the development of anti-breast cancer agents, modifications such as adding an acetoxy group at the seventh position of the coumarin have been found to be suitable for activity. mdpi.com
Introduction of Specific Functional Groups: The incorporation of functional groups known to interact with specific biological targets is a common strategy. For example, hydroxyl groups can act as hydrogen bond donors, while heterocyclic rings can engage in various non-covalent interactions. nih.govresearchgate.net
Supramolecular Chemistry Approaches: Coumarin-based scaffolds have been designed to self-assemble into fluorescent nanofibers, creating supramolecular hydrogelators. nih.gov These materials can serve as scaffolds for cell imaging and visualizing interactions between substrates and cells, demonstrating a design strategy that extends beyond traditional drug-receptor interactions. nih.gov
These strategies are often guided by computational modeling and a deep understanding of the target's structure and mechanism of action, allowing for a more directed and efficient discovery process. nih.govrug.nlrsc.org
Comparative SAR Analysis of 3-Arylcoumarin Derivatives
Comparative SAR analysis of various 3-arylcoumarin derivatives provides valuable insights into the structural requirements for specific biological activities. By systematically altering the substituents on the coumarin and the 3-aryl ring, researchers can identify key structural features that govern potency and selectivity.
A study on nitro-substituted 3-arylcoumarins highlighted the importance of the substitution pattern for antibacterial activity against S. aureus. The results, summarized in the table below, show that activity is highly dependent on the position of the nitro group.
| Compound | Coumarin Ring Substitution | 3-Aryl Ring Substitution | Antibacterial Activity against S. aureus (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| 1 | 6-NO₂ | None | 125 | researchgate.net |
| 2 | 6-NO₂ | 4'-Cl | 62.5 | researchgate.net |
| 3 | 6-NO₂ | 4'-F | 62.5 | researchgate.net |
| 4 | 6-NO₂ | 3'-NO₂ | 62.5 | researchgate.net |
| 5 | 6-NO₂ | 4'-NO₂ | 125 | researchgate.net |
| 6 | 6-NO₂ | 3'-OCH₃ | 250 | researchgate.net |
| 7 | 6-NO₂ | 4'-OCH₃ | >250 | researchgate.net |
| 8 | None | 4'-NO₂ | >250 | researchgate.net |
| 9 | None | 3'-NO₂ | >250 | researchgate.net |
This data clearly indicates that a 6-nitro substitution on the coumarin ring is crucial for the observed antibacterial activity, as compounds lacking this feature (compounds 8 and 9) were inactive. researchgate.net Furthermore, additional substitutions on the 3-aryl ring modulate this activity. Halogen substitutions (Cl, F) and a meta-nitro group at the 3'-position maintained or enhanced the activity, while methoxy (B1213986) groups, particularly at the 4'-position, were detrimental. researchgate.net
Other comparative studies have shown that the cytotoxic activity of 7,8-diacetoxy-3-arylcoumarins depends on both the cancer cell line and the nature of the substituent on the 3-aryl group. nih.gov This underscores the principle that SAR is often target-specific.
Correlation of Computational Insights with Observed Structure-Activity Trends
Computational chemistry provides powerful tools to rationalize and predict the SAR of 3-arylcoumarin derivatives. Methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can correlate the structural features of molecules with their biological activities.
Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 3-arylcoumarin derivatives to build predictive models. researchgate.net These models can highlight the steric and electrostatic fields around the molecules that are important for activity, thereby guiding the design of new, more potent analogs. researchgate.net
As mentioned earlier, DFT calculations have been instrumental in explaining the observed SAR for antifungal coumarin derivatives. mdpi.com By calculating the LUMO density, researchers could visualize how electron-withdrawing groups like the nitro group alter the electronic landscape of the molecule, making it more susceptible to interactions required for its antifungal effect. mdpi.com The correlation was strong: compounds with lower electronic concentrations in specific regions, as predicted by DFT, were experimentally found to be more active. mdpi.com
Computational investigations into the optoelectronic properties of 3-phenylcoumarins have also provided insights into their fundamental molecular characteristics. mdpi.com These studies calculate properties like HOMO-LUMO gaps, ionization energies, and electron affinities, which can be correlated with the molecules' reactivity and interaction capabilities. mdpi.com By comparing these calculated properties across a series of analogs, researchers can understand how specific substitutions, such as the introduction of a hydroxyl group, influence the electronic behavior and thus the potential for biological interactions. mdpi.com
In essence, the synergy between experimental SAR studies and computational modeling creates a powerful feedback loop. Experimental results validate and refine computational models, while computational insights provide a theoretical framework for understanding observed activities and rationally designing the next generation of this compound analogs with optimized properties.
Advanced Applications and Future Research Directions in 3 4 Nitrophenyl 2h Chromen 2 One Chemistry
Development as Fluorescent Probes and Laser Dyes
The coumarin (B35378) nucleus is a well-established fluorophore, and modifications at the 3-position can significantly influence its photophysical properties. The presence of the 4-nitrophenyl group in 3-(4-nitrophenyl)-2H-chromen-2-one can lead to interesting fluorescence characteristics, making it a candidate for the development of fluorescent probes.
Fluorescent probes are small molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, enabling its detection and quantification. researchgate.net Coumarin-based probes, in particular, are attractive due to their high sensitivity, good photostability, and the tunability of their emission wavelengths. nih.govnih.gov For instance, the introduction of different functional groups to the coumarin or the phenyl ring can modulate the intramolecular charge transfer (ICT) process, which is often the basis for the sensing mechanism. Research in this area could focus on designing derivatives of this compound that can selectively detect ions, reactive oxygen species, or biomolecules. For example, a study reported the synthesis of coumarin-based "turn-off" fluorescent probes for the dual recognition of copper(II) and iron(III) ions. researchgate.net
In the realm of laser dyes, coumarins are known for their high quantum yields and broad tuning ranges. While a comprehensive list of laser dyes includes many coumarin derivatives, the specific use of this compound as a laser dye is an area ripe for investigation. radiant-dyes.com Future research could explore its lasing efficiency, photostability under high-intensity excitation, and tuning range across different solvents to assess its suitability for various laser applications.
Table 1: Examples of Coumarin Derivatives and their Fluorescent Properties
| Compound | Application | Key Feature |
| (E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one | "Turn-off" fluorescent probe for Cu²⁺ and Fe³⁺ ions | High selectivity for specific metal ions. researchgate.net |
| 3-azido-7-hydroxycoumarin derivative | Fluorescent probe for hydrogen peroxide | 'Click' modification leads to a significant fluorescence increase upon reaction. nih.gov |
| Coumarin-based probe | Selective detection of thiophenols | Large Stokes shift and significant fluorescence enhancement. nih.gov |
Exploration in Optoelectronic and Material Science Applications (e.g., OLEDs)
The photophysical and electronic properties of this compound also make it an intriguing candidate for applications in optoelectronics and material science. The combination of a fluorescent coumarin core and an electron-withdrawing nitrophenyl group suggests potential for use in organic light-emitting diodes (OLEDs). In OLEDs, organic materials are used to generate light upon the application of an electric current. The color and efficiency of the emitted light are determined by the molecular structure of the organic compounds used.
Derivatives of this compound could be investigated as emitters, hosts, or charge-transporting materials in OLED devices. The nitro group can influence the electron affinity and charge-transport properties of the molecule, which are crucial parameters for efficient OLED performance. Future research could involve the synthesis of a series of derivatives with varying substituents to fine-tune their electronic and photophysical properties for optimal device performance. For example, a study on 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one highlighted its potential in organic electronics. researchgate.net
Advancements in Catalytic Processes Utilizing Coumarin Derivatives
Coumarin derivatives have been explored for their utility in various catalytic processes. While direct catalytic applications of this compound are not extensively documented, the broader class of coumarin compounds has shown promise. For instance, coumarin derivatives can act as ligands for metal catalysts or as organocatalysts themselves.
Recent research has demonstrated the use of biogenic zinc oxide nanoparticles as a catalyst for the synthesis of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ruresearchgate.net This highlights the potential for developing greener and more efficient catalytic methods for synthesizing functionalized coumarins. Furthermore, various metal-catalyzed and organocatalytic methods have been developed for the synthesis of 2H-chromenes, a core structure related to coumarins. msu.edu Future research could explore the use of this compound or its derivatives as precursors for novel catalysts or as scaffolds to support catalytic metal centers. The electronic properties imparted by the nitrophenyl group could influence the catalytic activity and selectivity of such systems.
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives is a key area of ongoing research. Traditional methods often involve condensation reactions, but the development of more efficient, atom-economical, and environmentally friendly synthetic routes is a continuous goal.
Novel synthetic methodologies could include the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. For example, a three-component synthesis of new coumarin derivatives has been reported as potential anticancer agents. nih.gov Another approach involves the use of novel catalysts to improve reaction yields and reduce reaction times. For instance, a novel synthesis of substituted 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one coumarin derivatives was achieved through a nucleophilic substitution reaction facilitated by the presence of the nitro group. asianpubs.org
Future research in this area could focus on:
The development of catalytic systems for the direct C-H functionalization of the coumarin core.
The use of flow chemistry to enable safer and more scalable synthesis of nitrated coumarin derivatives. researchgate.net
The exploration of "click" chemistry to easily introduce a variety of functional groups onto the coumarin scaffold. nih.gov
Table 2: Selected Synthetic Methods for Coumarin Derivatives
| Method | Reactants | Catalyst/Conditions | Product Type |
| Nucleophilic Substitution | 4-chloro-3-nitro-2H-chromene-2-one, 4-(4-aminophenyl)morpholine-3-one | K₂CO₃, DMF | Substituted 4-aminophenyl-coumarin derivatives. asianpubs.org |
| Three-Component Reaction | 3-acetyl-6-methyl-2H-chromen-2-one, diazonium salt, active methylene (B1212753) compound | Chitosan-grafted poly(vinylpyridine), Ultrasound | Azo-functionalized coumarin derivatives. nih.gov |
| Biogenic Nanoparticle Catalysis | 4-hydroxycoumarin, aromatic aldehyde, ethylamine | ZnO nanoparticles | 3-substituted-4-hydroxycoumarin derivatives. chimicatechnoacta.ruresearchgate.net |
Integration with Emerging Technologies in Chemical Research
The field of chemical research is constantly evolving with the integration of new technologies. For this compound, these emerging technologies can accelerate discovery and open up new avenues of application.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to predict the properties of novel derivatives of this compound, such as their fluorescence spectra, electronic properties, and biological activities. chemindigest.com This can help to guide synthetic efforts towards compounds with desired characteristics, saving time and resources. For instance, AI can be used to predict chemical toxicity based on structure, which is a crucial step in the development of new chemical entities. chemindigest.com
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen libraries of this compound derivatives for their performance in various applications, such as their effectiveness as fluorescent probes or their efficiency in OLEDs. researchgate.net This parallel approach significantly speeds up the optimization process.
Flow Chemistry: As mentioned earlier, flow chemistry offers a safer, more scalable, and often more efficient way to synthesize chemical compounds, particularly those involving hazardous reagents or intermediates. researchgate.netiupac.org The synthesis of nitrated compounds like this compound could benefit from the precise control over reaction conditions offered by flow reactors.
Advanced Analytical Techniques: The detailed characterization of this compound and its derivatives relies on sophisticated analytical techniques. Advances in NMR spectroscopy, mass spectrometry, and X-ray crystallography provide increasingly detailed insights into the structure and properties of these molecules. For example, the crystal structure of 7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one has been determined, providing valuable information about its molecular geometry and intermolecular interactions. researchgate.net
The convergence of these emerging technologies with the chemistry of this compound holds immense promise for the development of new materials and technologies with real-world impact.
Q & A
Q. What established synthetic routes are available for 3-(4-nitrophenyl)-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenyl precursors and chromen-2-one derivatives. For example, nitro-substituted coumarins can be prepared by reacting 4-nitrophenylacetyl chloride with salicylaldehyde derivatives under basic conditions. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., piperidine or acetic acid) to enhance cyclization efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improves yield and purity. Reaction progress is monitored using TLC and validated via melting point analysis .
Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro-substituted phenyl groups) .
- IR : Peaks at ~1700 cm confirm the lactone carbonyl group .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for nitro and chromenone moieties .
- Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages .
Advanced Research Questions
Q. What computational strategies effectively predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., MAO-B or kinase enzymes). Docking scores correlate with inhibitory potency, as seen in studies of nitro-coumarin derivatives .
- QSAR Models : Quantitative Structure-Activity Relationships use descriptors (e.g., logP, polar surface area) to predict cytotoxicity or enzyme inhibition. A study on 7,8-dihydroxy-3-(4-nitrophenyl)coumarin demonstrated ROS-independent cell arrest using such models .
- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior and stability .
Q. How can crystallographic data resolve discrepancies in the proposed molecular structures of nitro-substituted coumarin derivatives?
- Methodological Answer :
- Single-Crystal XRD : Resolves ambiguities in regiochemistry (e.g., nitro group positioning) by providing exact bond distances and angles. For example, a study on 3,300-[(4-nitrophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) confirmed the nitro group’s para orientation via XRD (C–N bond length: ~1.48 Å) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking between chromenone rings) to explain packing anomalies .
- Twinned Data Refinement : SHELXL refines structures against high-resolution data, resolving overlapping electron density in polymorphic crystals .
Q. What in vitro assays are recommended for assessing the cytotoxic mechanisms of this compound derivatives?
- Methodological Answer :
- MTT/PrestoBlue Assays : Quantify cell viability in cancer lines (e.g., HeLa or MCF-7). A derivative induced S-phase arrest in human fibroblasts via ROS-independent pathways, validated by flow cytometry .
- Enzyme Inhibition Assays : Measure IC values against targets like MAO-B (using kynuramine as a substrate) .
- Apoptosis Markers : Western blotting for caspase-3/9 activation or Annexin V staining confirms programmed cell death .
Q. How should researchers address conflicting results in enzymatic inhibition profiles of structurally similar coumarin derivatives?
- Methodological Answer :
- Structural Reanalysis : Verify substituent positions via XRD or NOESY NMR to rule out isomerism .
- Enzyme Kinetics : Compare and values under standardized conditions (pH, temperature). For example, methoxy vs. nitro groups alter steric hindrance, affecting binding to MAO-B .
- Molecular Dynamics Simulations : Track protein-ligand stability over time (e.g., 100 ns simulations) to identify transient interactions missed in static docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
